Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or alkanes.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context. For example, it may act as an enzyme inhibitor or modulator of signaling pathways. The exact mechanism can vary based on the specific application and conditions .
Comparison with Similar Compounds
Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate can be compared with other similar spiro compounds, such as:
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- Diethyl 2-oxo-1-oxaspiro[4.5]decane-3.4-dicarboxylate
These compounds share structural similarities but may differ in their chemical properties and applications. For instance, this compound may exhibit unique reactivity or biological activity compared to its analogs .
Properties
CAS No. |
6975-19-5 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-13-10(12)9-11(14-9)7-5-3-4-6-8-11/h9H,2-8H2,1H3 |
InChI Key |
OMIANBSJWVBEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCCCC2 |
Origin of Product |
United States |
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